Enantiomeric Resolution of Mefloquine by Capillary Electrophoresis
Epsilon-cyclodextrin (CD10) achieves baseline enantiomeric separation of the antimalarial drug mefloquine with resolution Rs > 1.5, whereas alpha-, beta-, and gamma-cyclodextrins (CD6, CD7, CD8) are incapable of separating mefloquine enantiomers under identical capillary electrophoretic conditions [1]. This represents a categorical capability difference—separation vs. no separation—rather than an incremental improvement. Additionally, CD10 resolves primaquine enantiomers, another pharmaceutical for which conventional CDs fail to provide any chiral discrimination [1].
| Evidence Dimension | Enantiomeric resolution (Rs) by capillary electrophoresis |
|---|---|
| Target Compound Data | ε-CD (CD10): Rs > 1.5 for mefloquine; baseline separation achieved for primaquine |
| Comparator Or Baseline | α-CD (CD6): Rs = 0 (no separation); β-CD (CD7): Rs = 0 (no separation); γ-CD (CD8): Rs = 0 (no separation) for mefloquine |
| Quantified Difference | Rs > 1.5 for ε-CD vs. Rs = 0 for all three conventional CDs; categorical capability (separation vs. no separation) |
| Conditions | Capillary electrophoresis; racemic mefloquine and primaquine as analytes; CD10 purity >90% (Sonnendecker et al., 2019) |
Why This Matters
For procurement in analytical method development or chiral quality control, ε-CD is the only native cyclodextrin that enables electrophoretic enantiomeric separation of mefloquine, directly determining fitness for purpose where α-, β-, and γ-CD are non-functional.
- [1] Cyclodextrin News. Large ring cyclodextrins in 100 mg scale. April 25, 2019. Report on Sonnendecker C et al., Angew Chem Int Ed. 2019;58(19):6411-6414. View Source
